Arotinolol is an alpha- and beta-receptor blocker developed in Japan. It is a thiopropanolamine with a tertiary butyl moiety. It has been studied for its potential to be an antihypertensive therapy. Artinolol is being developed by Sumitomo Pharmaceutical Co., Ltd. and it is currently under clinical trials.
Arotinolol
CAS No.: 68377-92-4
Cat. No.: VC21121750
Molecular Formula: C15H21N3O2S3
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68377-92-4 |
---|---|
Molecular Formula | C15H21N3O2S3 |
Molecular Weight | 371.5 g/mol |
IUPAC Name | 5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) |
Standard InChI Key | BHIAIPWSVYSKJS-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Canonical SMILES | CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Boiling Point | 599ºC at 760 mmHg |
Melting Point | 149-153ºC |
Introduction
Chemical Properties and Structure
Arotinolol is characterized by the following chemical and physical properties:
Property | Specification |
---|---|
Chemical Formula | C15H21N3O2S3 |
IUPAC Name | 5-(2-((3-(tert-Butylamino)-2-hydroxypropyl)thio)thiazol-4-yl)thiophene-2-carboxamide |
Molecular Weight | 371.53 g/mol |
Chemical Classification | Thiophene derivative, thiopropanolamine with a tertiary butyl moiety |
Physical Form | Solid (tablets for oral administration) |
Structurally, arotinolol contains a thiophene ring and is classified as an aromatic amide. Its chemical structure incorporates sulfur-containing heterocyclic rings, which contribute to its unique binding properties with adrenergic receptors . The molecule's configuration plays a crucial role in its stereochemical properties, which significantly influence its pharmacokinetic characteristics and receptor binding affinity .
Pharmacological Classification and Activity
Receptor Targeting Profile
Arotinolol exhibits a comprehensive receptor-targeting profile that distinguishes it from conventional beta-blockers:
Receptor Target | Action | Affinity |
---|---|---|
β1-adrenergic receptor | Antagonist | High |
β2-adrenergic receptor | Antagonist | High |
α1-adrenergic receptors | Antagonist | Moderate |
β3-adrenergic receptor | Agonist | Not fully quantified |
Radioligand studies have demonstrated that arotinolol exhibits a higher affinity for β-receptors compared to α-receptors, which contributes to its balanced pharmacological effects .
Pharmacodynamic Effects
Preclinical studies have established several key pharmacodynamic characteristics of arotinolol:
-
Lacks intrinsic sympathomimetic activities and membrane-establishing properties
-
Produces significant vasorelaxant activity primarily mediated by its α1-blocking properties
-
Demonstrates acute bradycardiac and antihypertensive activity with pronounced reduction in heart rate in hypertension models
-
Exhibits dose-dependent decreases in cardiac contractility and coronary blood flow
-
Increases total peripheral resistance, which is modulated by its alpha-blocking effects
These pharmacodynamic properties collectively contribute to arotinolol's therapeutic efficacy in cardiovascular conditions, particularly hypertension.
Mechanism of Action
Arotinolol's mechanism of action involves complex interactions with multiple adrenergic receptor subtypes. The compound binds with high affinity to β1-, β2-, and α1-adrenergic receptor sites, with greater affinity for β-receptors compared to α-receptors .
The therapeutic effects of arotinolol result primarily from:
-
Reduction of cardiac output through β-adrenergic receptor blockade
-
Inhibition of the counter-regulatory increase in peripheral resistance mediated by α1-receptor blockade
-
Vascular relaxation effects mediated primarily through α1-blockade
Research by Zhou et al. (2014) demonstrated that arotinolol-induced vasodilation involves endothelium-derived nitric oxide and Kv channels. Their study showed that arotinolol produced more nitric oxide compared to metoprolol and increased the expression of phosphorylated endothelial nitric oxide synthase (p-eNOS) in human aortic endothelial cells . This multi-faceted mechanism explains why arotinolol can effectively reduce blood pressure while maintaining better peripheral circulation compared to pure beta-blockers.
Pharmacokinetics
Absorption and Distribution
Arotinolol demonstrates distinct pharmacokinetic properties:
-
Rapidly absorbed from the gastrointestinal tract with plasma concentration peaking approximately 2 hours after administration
-
Exhibits stereospecific distribution, with the S-enantiomer highly retained in red blood cells
-
Primary distribution pathway: plasma → liver → lungs → heart, with liver distribution independent of stereochemistry
Protein Binding and Metabolism
The pharmacokinetics of arotinolol are significantly influenced by its stereochemistry:
Pharmacokinetic Parameter | Characteristic |
---|---|
Protein Binding | R-enantiomer: 95.3% bound to serum proteins S-enantiomer: 84.5% bound to serum proteins Primarily bound to α1-acid glycoprotein |
Metabolism | R-enantiomer: Remains largely unchanged S-enantiomer: Undergoes metabolism |
Elimination | Major pathway: Urinary excretion Detectable in urine 2-4 hours after administration |
Biological Half-Life | 7.2-10 hours |
These pharmacokinetic properties influence the dosing schedule and therapeutic profile of arotinolol in clinical settings .
Clinical Applications
Hypertension Management
Arotinolol has demonstrated significant efficacy in the management of mild to moderate essential hypertension. Its dual alpha- and beta-blocking properties provide a comprehensive approach to blood pressure control by:
-
Reducing cardiac output through beta-receptor blockade
-
Decreasing peripheral vascular resistance via alpha-receptor antagonism
-
Promoting vasodilation through enhanced nitric oxide production
Clinical studies have shown that arotinolol at dosages of 10-30 mg per day effectively reduces both systolic and diastolic blood pressure, with effects comparable to established antihypertensive agents such as enalapril, felodipine, imidapril, cilinidipine, metroprolol, and atenolol .
Heart Failure Treatment
Recent systematic reviews and meta-analyses have revealed promising results for arotinolol in the management of chronic heart failure. A comprehensive meta-analysis of 17 randomized controlled trials involving 1,717 heart failure patients found that arotinolol significantly:
-
Improved treatment efficiency of heart failure (standardized mean difference [SMD] = 4.07, 95% confidence interval [CI] [2.89, 5.72])
-
Increased left ventricular ejection fraction (LVEF)
-
Enhanced cardiac index (CI) and stroke volume (SV)
-
Reduced brain natriuretic peptide (BNP) levels and left ventricular end diastolic volume (LVEDV)
Clinical Studies and Research Findings
Hypertension Studies
A meta-analysis of randomized controlled trials evaluating arotinolol in Chinese patients with essential hypertension compared its efficacy and safety with other antihypertensive drugs. The analysis included six studies with varied comparator drugs (enalapril, felodipine, imidapril, cilinidipine, metroprolol, and atenolol) .
Key findings from this meta-analysis include:
-
No significant difference in effectiveness rates between arotinolol and control drugs: Z = 0.64 (P = 0.52), OR = 1.17, 95% CI (0.72, 1.85)
-
Subgroup analysis by drug class showed comparable efficacy:
These results indicate that arotinolol demonstrates comparable antihypertensive efficacy to established agents from multiple drug classes.
Comparison with Other Antihypertensive Agents
Arotinolol offers several potential advantages compared to conventional antihypertensive agents:
Agent Class | Representative Drugs | Comparative Advantages of Arotinolol |
---|---|---|
Pure β-blockers | Metoprolol, Atenolol | Additional α-blocking activity reducing peripheral resistance Better maintenance of peripheral circulation Improved vascular effects through NO production |
ACE Inhibitors | Enalapril, Imidapril | Similar efficacy but different mechanism Direct action on sympathetic nervous system |
Calcium Channel Blockers | Felodipine, Cilinidipine | Similar efficacy with potentially fewer peripheral edema effects Different mechanism offering alternative for intolerant patients |
Research by Zhou et al. demonstrated that arotinolol treatment, unlike metoprolol, significantly improved vascular parameters including reduced central arterial pressure, pulse wave velocity, and aortic collagen deposition - suggesting potential advantages in vascular protection beyond blood pressure control alone .
Current Status and Development
Arotinolol continues to be marketed under the trade name Almarl, primarily in Japan and other Asian markets. As of early 2025, the compound remains an important option in the pharmacological management of hypertension, heart failure, and essential tremor in these regions .
Ongoing research continues to explore additional clinical applications and refine our understanding of arotinolol's complex pharmacological profile. The dual α/β-blocking properties combined with β3 agonist activity position this compound uniquely within the landscape of cardiovascular therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume